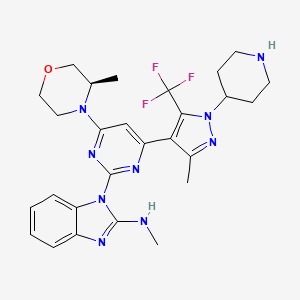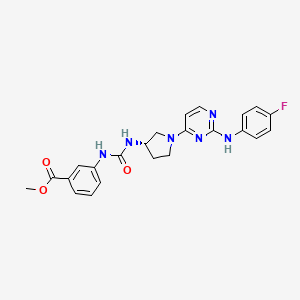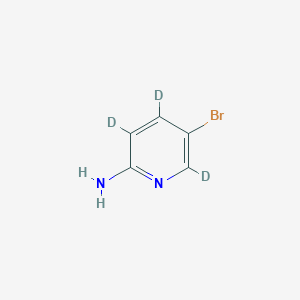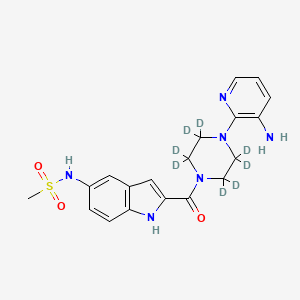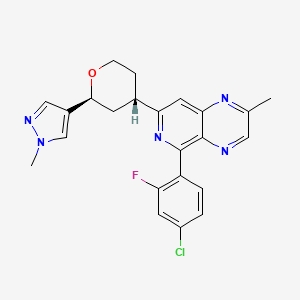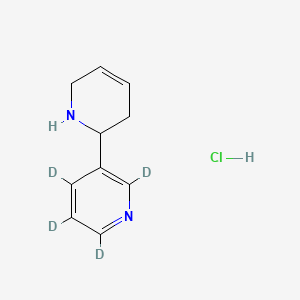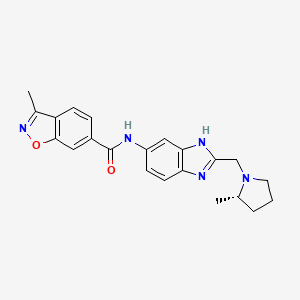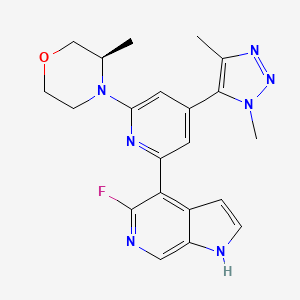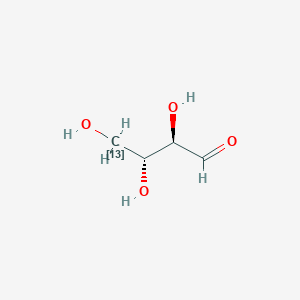
D-Erythrose-4-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Erythrose-4-13C is a stable isotope-labeled compound, specifically a form of D-Erythrose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
D-Erythrose-4-13C can be synthesized through the site-selective labeling of D-Erythrose using carbon-13 enriched precursors. One common method involves the use of site-selectively 13C-enriched glucose as the carbon source in bacterial expression systems. This approach allows for the incorporation of the 13C isotope at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes where genetically engineered microorganisms are used to incorporate the 13C isotope into the desired position of the erythrose molecule. This method ensures high yield and purity of the labeled compound .
化学反应分析
Types of Reactions
D-Erythrose-4-13C undergoes various chemical reactions, including:
Oxidation: Conversion to erythrose-4-phosphate.
Reduction: Formation of erythritol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like halides or amines.
Major Products
Oxidation: Erythrose-4-phosphate.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
科学研究应用
D-Erythrose-4-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the dynamics of protein folding and interactions by incorporating the labeled compound into specific amino acids.
Medicine: Utilized in drug development and pharmacokinetics to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes and research
作用机制
D-Erythrose-4-13C exerts its effects by participating in metabolic pathways where it acts as a precursor or intermediate. The labeled carbon allows researchers to trace the compound through various biochemical reactions and pathways. For example, it can be converted to erythrose-4-phosphate, which then enters the pentose phosphate pathway, a crucial metabolic route in cells .
相似化合物的比较
Similar Compounds
- D-Erythrose-1-13C
- D-Erythrose-2-13C
- D-Erythrose-3-13C
Uniqueness
D-Erythrose-4-13C is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Compared to other labeled erythrose compounds, this compound provides more selective labeling for certain positions in amino acids, making it particularly useful for studying protein dynamics and interactions .
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC 名称 |
(2R,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1 |
InChI 键 |
YTBSYETUWUMLBZ-MWBLCDOCSA-N |
手性 SMILES |
[13CH2]([C@H]([C@H](C=O)O)O)O |
规范 SMILES |
C(C(C(C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


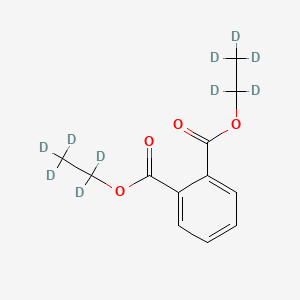
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
